2-Benzylthiomorpholin-3-one
Overview
Description
2-Benzylthiomorpholin-3-one is a heterocyclic compound with the molecular formula C11H13NOS It features a morpholine ring substituted with a benzyl group and a thiocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylthiomorpholin-3-one can be synthesized through several methods. One common approach involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by thiocarbonylation. The reaction typically proceeds as follows:
Step 1: Morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-benzylmorpholine.
Step 2: The resulting 2-benzylmorpholine is then treated with a thiocarbonylating agent such as thiophosgene or carbon disulfide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarbonyl group can be reduced to a thiol or a thioether.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Benzylthiomorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzylthiomorpholin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The thiocarbonyl group can interact with active sites of enzymes, while the benzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
2-Benzylmorpholin-3-one: Similar structure but lacks the thiocarbonyl group.
2-Phenylthiomorpholin-3-one: Similar structure but with a phenyl group instead of a benzyl group.
Morpholin-3-one: Lacks both the benzyl and thiocarbonyl groups.
Uniqueness: 2-Benzylthiomorpholin-3-one is unique due to the presence of both the benzyl and thiocarbonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzylthiomorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11-10(14-7-6-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURFYZARYUCKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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